- Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product SynthesisOrganic Letters, 2022, 24(16), 3024-3027,
Cas no 89938-16-9 (2-iodo-3-methylaniline)

2-iodo-3-methylaniline structure
商品名:2-iodo-3-methylaniline
2-iodo-3-methylaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2-iodo-3-methyl-
- 2-IODO-3-METHYLANILINE
- 2-Iodo-3-methylbenzenamine (ACI)
- m-Toluidine, 2-iodo- (7CI)
- AS-46345
- SCHEMBL8773077
- CL9431
- 89938-16-9
- DTXSID40602188
- CS-0094462
- AKOS025403194
- MFCD11505640
- EN300-88612
- m-Toluidine, 2-iodo-
- 2-iodo-3-methyl-aniline
- SY034644
- 2-iodo-3-methylaniline
-
- MDL: MFCD11505640
- インチ: 1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3
- InChIKey: GVVUQVPDBMPZKL-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=CC=CC=1N
計算された属性
- せいみつぶんしりょう: 232.97
- どういたいしつりょう: 232.97
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.8±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 268.6±28.0 °C at 760 mmHg
- フラッシュポイント: 116.2±24.0 °C
- じょうきあつ: No data available
2-iodo-3-methylaniline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302 (100%) H312 (100%) H315 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H302 (100%) H312 (100%) H315 (100%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
2-iodo-3-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-25g |
2-Iodo-3-methylaniline |
89938-16-9 | 98% | 25g |
¥5192.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-1g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 1g |
¥282.0 | 2024-07-18 | |
Enamine | EN300-88612-10.0g |
2-iodo-3-methylaniline |
89938-16-9 | 95% | 10.0g |
$707.0 | 2023-02-11 | |
Enamine | EN300-88612-0.05g |
2-iodo-3-methylaniline |
89938-16-9 | 95% | 0.05g |
$22.0 | 2023-09-01 | |
Enamine | EN300-88612-0.1g |
2-iodo-3-methylaniline |
89938-16-9 | 95% | 0.1g |
$33.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-100mg |
2-Iodo-3-methylaniline |
89938-16-9 | 98% | 100mg |
¥123.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165102-1g |
2-Iodo-3-methylaniline |
89938-16-9 | 98% | 1g |
¥439.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-250mg |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 250mg |
¥117.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06615-5g |
2-Iodo-3-methylaniline |
89938-16-9 | 95% | 5g |
¥1124.0 | 2024-07-18 | |
Alichem | A013033347-500mg |
2-Iodo-3-methylaniline |
89938-16-9 | 97% | 500mg |
$823.15 | 2023-08-31 |
2-iodo-3-methylaniline 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; 3 h, rt → reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 78 °C
リファレンス
- Indole synthesis based on a modified Koser reagentAngewandte Chemie, 2014, 53(28), 7349-7353,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Iodine , Potassium iodide , Oxygen Solvents: Acetonitrile ; 2 h, 160 °C
リファレンス
- A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygenOrganic Chemistry Frontiers, 2021, 8(16), 4479-4484,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; rt
リファレンス
- Revisiting the Gold-Catalyzed Dimerization of 2-Ethynylanilines: A Room-Temperature and Silver-Free Protocol for the Synthesis of Multifunctional QuinolinesSynthesis, 2016, 48(6), 855-864,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular amido-cupration of allenes and asymmetric addition of carbonyl compoundsChemical Science, 2014, 5(4), 1585-1590,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1)
リファレンス
- Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursorsOrganic Chemistry Frontiers, 2021, 8(12), 2963-2969,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Acetic acid ; 30 min, rt; 12 h, 120 °C
リファレンス
- Synthesis and structural insights of substituted 2-iodoacetanilides and 2-iodoanilinesJournal of Molecular Structure, 2013, 1054, 1054-1055,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
リファレンス
- Evolution of N-heterocycle-substituted iodoarenes (NHIAs) to efficient organocatalysts in iodine(I/III)-mediated oxidative transformationsChemRxiv, 2019, 1, 1-16,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol ; 3 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
リファレンス
- Evolution of N-Heterocycle-Substituted Iodoarenes (NHIAs) to Efficient Organocatalysts in Iodine(I/III)-Mediated Oxidative TransformationsAdvanced Synthesis & Catalysis, 2020, 362(1), 184-191,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Methanol ; 65 °C; 2 h, 65 °C
リファレンス
- Au-Catalyzed Formation of Functionalized Quinolines from 2-Alkynyl Arylazide DerivativesOrganic Letters, 2013, 15(16), 4234-4237,
2-iodo-3-methylaniline Raw materials
- 2-Amino-6-methylbenzoic acid
- Copper(II) Acetate, Anhydrous
- 2-iodo-3-nitroaniline
- 2-Iodo-1-methyl-3-nitrobenzene
2-iodo-3-methylaniline Preparation Products
2-iodo-3-methylaniline 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Toluenes Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
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推奨される供給者
Amadis Chemical Company Limited
(CAS:89938-16-9)2-iodo-3-methylaniline

清らかである:99%
はかる:5g
価格 ($):152.0